molecular formula C10H9BrN2O2 B1447308 Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1799498-04-6

Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B1447308
CAS No.: 1799498-04-6
M. Wt: 269.09 g/mol
InChI Key: FPNXZDLYYQMRQN-UHFFFAOYSA-N
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Description

Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate (CAS 1799498-04-6) is a valuable brominated heteroaromatic ester serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmaceutical development, known for its presence in compounds with a broad spectrum of biological activities . The reactive bromo and ester functional groups on this scaffold allow for further functionalization via cross-coupling reactions and hydrolysis, making it a crucial building block for generating diverse compound libraries for biological screening . Researchers utilize this compound in the design and synthesis of potential inhibitors for various targets . Its properties have also been the subject of computational studies to understand electronic excitations and molecular interactions, aiding in the rational design of new compounds . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Datasheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-7(11)6-13-4-3-12-9(8)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNXZDLYYQMRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to 6-bromoimidazo[1,2-a]pyridine Core

  • Reactants: 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde.
  • Conditions: Reaction is carried out in a solvent such as ethanol, methanol, or water under alkaline conditions (using sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine).
  • Temperature and Time: Typically 25–55 °C for 2 to 24 hours.
  • Workup: After reaction completion, the mixture is concentrated, extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and evaporated to yield a crude 6-bromoimidazo[1,2-a]pyridine product.
  • Purification: The crude product is recrystallized from a mixed solvent system of ethyl acetate and normal hexane (volume ratio 1:1) to obtain a high-purity crystalline product.

Example Data from Patent Embodiments:

Parameter Embodiment 1 Embodiment 2 Embodiment 3
2-Amino-5-bromopyridine (g) 51.9 (300 mmol) 51.9 (300 mmol) 51.9 (300 mmol)
Monochloroacetaldehyde (40%) 70.7 (360 mmol) 70.7 (360 mmol) 70.7 (360 mmol)
Alkali Sodium bicarbonate (30.2 g) Sodium carbonate (15.0 g) Sodium hydroxide (14.4 g)
Solvent Ethanol (66.9 g) Ethanol (66.9 g) Methanol (66.9 g)
Reaction Temperature (°C) 55 55 55
Reaction Time (hours) 5 10 12
Product Yield (%) 72.0 67.8 Not specified
Melting Point (°C) 76.5–78.0 76.3–78.2 Not specified

This method offers mild reaction conditions, ease of handling, and high product purity with reproducible yields.

Synthesis via Intermediate Ethyl 6-bromoimidazo[1,2-a]pyridyl-3-formate

An alternative and more elaborated synthetic route involves the preparation of an intermediate ethyl ester derivative, which can be hydrolyzed to the corresponding acid or further manipulated:

Formation of the Intermediate

  • Step 1: React 2-amino-5-bromopyridine with N,N-dimethylformamidodimethyl acetal at 40–100 °C for 2–8 hours to form an amidine intermediate.
  • Step 2: React this intermediate with ethyl bromoacetate at 60–160 °C for 3–15 hours under alkaline conditions (using sodium bicarbonate, sodium carbonate, or similar bases) in solvents such as dioxane, toluene, DMF, or N,N-dimethylacetamide.
  • Workup: After reaction completion, cool to room temperature, extract with ethyl acetate, wash with water and saturated brine, dry, and concentrate to obtain crude ethyl 6-bromoimidazo[1,2-a]pyridyl-3-formate.
  • Purification: Recrystallization from a mixture of normal hexane and ethyl acetate (volume ratio 3:1) yields the pure ester product.

Hydrolysis to Acid (Optional)

  • The ethyl ester can be hydrolyzed under alkaline conditions (using sodium hydroxide, potassium hydroxide, or lithium hydroxide) in a mixture of methanol or ethanol and water at 20–80 °C for 1–5 hours.
  • Neutralization with 30% hydrochloric acid, followed by filtration, washing, and drying, yields 6-bromoimidazo[1,2-a]pyridyl-3-formic acid.

This method is noted for:

  • Readily available and cost-effective raw materials.
  • Mild reaction conditions and straightforward operation.
  • High purity and stable product quality.
  • Suitability for laboratory and industrial scale synthesis.

Comparative Summary Table of Preparation Methods

Aspect Method 1: Direct Cyclization Method 2: Intermediate Ester Route
Starting Material 2-Amino-5-bromopyridine + 40% aqueous monochloroacetaldehyde 2-Amino-5-bromopyridine + N,N-dimethylformamidodimethyl acetal + ethyl bromoacetate
Key Reagents Alkali (NaHCO3, Na2CO3, NaOH), ethanol/methanol/water Alkali (NaHCO3, Na2CO3), solvents (dioxane, toluene, DMF)
Reaction Conditions 25–55 °C, 2–24 h 40–160 °C, 2–15 h
Workup Ethyl acetate extraction, drying, recrystallization Ethyl acetate extraction, drying, recrystallization
Product Purity High (after recrystallization) High (after recrystallization)
Yield ~68–72% Not explicitly stated but implied high
Advantages Mild conditions, simple, reproducible Versatile intermediate, suitable for further functionalization
Industrial Suitability Yes Yes

Research Findings and Notes

  • The direct cyclization method is advantageous for its simplicity and mild conditions, making it suitable for both laboratory and industrial applications with good yields and purity.
  • The intermediate ester route provides a flexible platform for further chemical modifications, such as hydrolysis to the acid or derivatization, with controlled reaction parameters and high product quality.
  • Alkali choice and solvent systems critically influence reaction efficiency and product purity. Sodium bicarbonate and sodium carbonate are preferred bases for mild reaction conditions.
  • Recrystallization solvent systems (ethyl acetate/hexane mixtures) are effective for purification, yielding crystalline products with sharp melting points indicative of high purity.
  • The described methods avoid the use of expensive noble metal catalysts and harsh reducing agents, reducing environmental impact and operational complexity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, solvents such as dimethylformamide, and catalysts for specific transformations. For example, radical reactions for the functionalization of imidazo[1,2-a]pyridines often involve transition metal catalysis or metal-free oxidation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Pharmacological Applications

Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate and its derivatives have been studied for their potential pharmacological properties. The imidazo[1,2-a]pyridine scaffold is known for various biological activities:

  • Anticancer Activity : Compounds containing the imidazo[1,2-a]pyridine structure have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibiting these kinases can lead to reduced cancer cell proliferation .
  • Anticonvulsant Properties : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit anticonvulsant effects, making them candidates for treating epilepsy and other seizure disorders .
  • Antiviral Effects : Some studies have highlighted the antiviral potential of imidazo[1,2-a]pyridine derivatives against various viral infections, suggesting a broad spectrum of activity against pathogens .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be beneficial for conditions such as arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several steps that can vary based on the desired purity and yield. A common synthetic approach includes:

  • Starting Materials : The synthesis often begins with 5-bromo-2,3-diaminopyridine and ethyl bromopyruvate as key reactants. These materials undergo a series of reactions under specific conditions to yield the target compound.
  • Reaction Conditions : The reaction is generally conducted in an organic solvent such as ethanol at elevated temperatures (reflux conditions), which facilitates the formation of the imidazo ring system. Sodium bicarbonate is commonly used as a base to promote the reaction .
  • Purification Techniques : After the reaction completion, purification methods such as recrystallization from suitable solvents (e.g., hexane or ethyl acetate) are employed to isolate the product in high purity .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

  • Study on Anticancer Activity : A research article reported that derivatives of this compound exhibited significant inhibition of CDK activity in vitro, leading to decreased proliferation rates in cancer cell lines. This study supports its potential development as an anticancer agent .
  • Evaluation of Anticonvulsant Effects : Another study demonstrated that specific derivatives showed promising results in animal models for epilepsy, indicating their potential use in developing new anticonvulsant medications .

Mechanism of Action

The mechanism of action of Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate in medicinal applications involves its interaction with specific molecular targets. For example, in anti-tuberculosis research, compounds in this class have been shown to inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . The exact molecular pathways and targets can vary depending on the specific derivative and its modifications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

The substitution of bromine with other halogens at position 6 significantly alters molecular properties (Table 1):

Compound Molecular Formula Molecular Weight CAS Number Key Differences
Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate C₁₀H₉ClN₂O₂ 224.65 1803247-42-8 Cl (lighter, less polarizable) at position 6
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate C₁₀H₉BrN₂O₂ 269.10 1799498-04-6 Br (higher MW, enhanced lipophilicity)
Ethyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate C₁₀H₉IN₂O₂ 316.10 N/A I (heaviest halogen, highest logP)

Key Observations :

  • Bromine balances lipophilicity and steric bulk, making it favorable for target engagement in enzyme inhibition (e.g., CDK2) .
  • Iodine’s larger atomic radius may hinder binding in sterically constrained active sites despite its strong hydrophobic character .

Substituent Position and Functional Group Variations

Carboxylate Ester Position
  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (C₁₀H₁₀BrN₃O₂, MW 284.12): The carboxylate ester at position 2 and an amino group at position 8 enable hydrogen bonding (N–H⋯N), influencing crystal packing and solubility .
Additional Substituents
  • Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (C₁₀H₈BrFN₂O₂, MW 287.09): Fluorine at position 8 introduces electronegativity, enhancing dipole interactions in biological targets .

Pharmacological Activity Trends

Compound Bioactivity Key Mechanism/Application
This compound CDK2 inhibition, antiviral, anti-inflammatory Bromine enhances hydrophobic binding; ethyl ester improves solubility
8-Amino-6-bromoimidazo[1,2-a]pyridine CDK2 inhibition Amino group enables hydrogen bonding with catalytic residues
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Unspecified (likely kinase inhibition) Fluorine’s electronegativity modulates target affinity

Physicochemical and Crystallographic Properties

  • Crystal Packing: Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate crystallizes in monoclinic P21/c with layered hydrogen-bonded networks, enhancing thermal stability .
  • Solubility: Amino-substituted derivatives exhibit higher aqueous solubility due to hydrogen bonding, whereas halogenated analogs favor organic solvents .

Biological Activity

Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a fused bicyclic structure comprising an imidazole ring and a pyridine ring. The presence of a bromine atom and a carboxylate group enhances its utility in organic synthesis and pharmaceutical applications. The molecular formula is C₁₀H₈BrN₃O₂, with a molecular weight of approximately 284.09 g/mol.

Synthesis Methods

The synthesis typically involves multi-step processes, including:

  • Bromination of the precursor compound.
  • Carboxylation to introduce the carboxylate group.
  • Use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate to facilitate cyclization.

Purification techniques such as recrystallization and chromatography are essential for obtaining high-purity products. The compound can also be synthesized using continuous flow reactors to enhance efficiency and yield .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance:

  • In vitro studies have shown that certain derivatives effectively inhibit cancer cell proliferation, with IC₅₀ values indicating significant potency against various cancer cell lines .
  • A study reported that compounds derived from this scaffold demonstrated activity against multidrug-resistant cancer cells, suggesting potential for overcoming resistance mechanisms .

Anti-Tuberculosis Activity

This compound derivatives have also been evaluated for anti-tuberculosis (TB) activity:

  • High-throughput screening identified several compounds with minimal inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis .
  • Notably, some derivatives showed enhanced activity against both replicating and non-replicating strains of TB, indicating their potential as novel anti-TB agents .

Anti-Hepatitis B Virus Activity

A series of derivatives were synthesized and tested for their efficacy against Hepatitis B virus (HBV):

  • The most promising compounds exhibited IC₅₀ values between 1.3 to 9.1 µM, demonstrating significant inhibition of HBV DNA replication . This suggests potential utility in antiviral drug development.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its chemical structure:

  • Substituent Effects : The presence of electron-withdrawing groups like bromine enhances the compound's interaction with biological targets.
  • Ring Modifications : Variations in the imidazole or pyridine rings can significantly alter potency and selectivity against specific biological targets .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various imidazo[1,2-a]pyridine derivatives, one compound demonstrated an IC₅₀ value of 0.5 µM against breast cancer cells, indicating strong cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Anti-TB Activity

Another investigation highlighted a derivative with an MIC of 0.006 µM against Mtb strains, showcasing its potential as a lead compound in TB treatment development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate

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